Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of an azetidine ring, a piperazine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the azetidine intermediate.
Attachment of the Benzyl Group: The benzyl group is introduced via alkylation reactions, using benzyl halides or benzyl alcohols as alkylating agents.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced piperazine or azetidine derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for targeting central nervous system disorders.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used in chemical biology studies to investigate the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: The piperazine moiety can interact with neurotransmitter receptors, modulating their activity.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins or receptors, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar structure but lacks the benzyl group, resulting in different biological activities.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a benzyl group, leading to distinct chemical and biological properties.
Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Features a bromopyrazolyl group, which imparts unique reactivity and biological effects.
Uniqueness
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile.
Properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZUYZEIDOZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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